N-cyclooctyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide N-cyclooctyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9669220
InChI: InChI=1S/C21H27N3O3/c1-27-18-11-7-8-16(14-18)19-12-13-21(26)24(23-19)15-20(25)22-17-9-5-3-2-4-6-10-17/h7-8,11-14,17H,2-6,9-10,15H2,1H3,(H,22,25)
SMILES: COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCCC3
Molecular Formula: C21H27N3O3
Molecular Weight: 369.5 g/mol

N-cyclooctyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

CAS No.:

Cat. No.: VC9669220

Molecular Formula: C21H27N3O3

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclooctyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide -

Specification

Molecular Formula C21H27N3O3
Molecular Weight 369.5 g/mol
IUPAC Name N-cyclooctyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C21H27N3O3/c1-27-18-11-7-8-16(14-18)19-12-13-21(26)24(23-19)15-20(25)22-17-9-5-3-2-4-6-10-17/h7-8,11-14,17H,2-6,9-10,15H2,1H3,(H,22,25)
Standard InChI Key SRBNCZSINOLHJG-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCCC3
Canonical SMILES COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (Figure 1) comprises a pyridazinone ring (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a 3-methoxyphenyl group. The acetamide moiety at position 2 of the pyridazinyl ring is further functionalized with a cyclooctyl group, contributing to its lipophilic character. The SMILES notation (COc1cccc(-c2ccc(=O)n(CC(=O)NC3CCCCCCC3)n2)c1) provides a detailed blueprint of its connectivity .

Table 1: Key Chemical Properties

PropertyValue
CAS Number1206151-87-2
Molecular FormulaC21H27N3O3\text{C}_{21}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molecular Weight369.5 g/mol
SMILESCOc1cccc(-c2ccc(=O)n(CC(=O)NC3CCCCCCC3)n2)c1
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis route for this compound is documented in the literature, analogous pyridazinone derivatives are typically synthesized via cyclocondensation reactions. For example, pyridazinones are often prepared by reacting hydrazine derivatives with dicarbonyl compounds, followed by functionalization at specific positions . The 3-methoxyphenyl group could be introduced via Suzuki-Miyaura coupling, while the acetamide side chain might result from nucleophilic acyl substitution between a cyclooctylamine and an activated acetyl intermediate .

Stability and Reactivity

The presence of a pyridazinone ring suggests susceptibility to hydrolysis under acidic or basic conditions, particularly at the lactam moiety. The methoxy group is generally stable but may undergo demethylation under strong reducing agents. The cyclooctyl group enhances steric hindrance, potentially slowing metabolic degradation in biological systems .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The cyclooctyl group contributes significant hydrophobicity (logP3.5\log P \approx 3.5, predicted), likely limiting aqueous solubility. This property may necessitate prodrug strategies or formulation with solubilizing agents for therapeutic use .

Metabolic Pathways

Predicted sites of metabolism include:

  • O-Demethylation of the methoxy group via cytochrome P450 enzymes.

  • Hydrolysis of the acetamide bond by esterases or amidases.

  • Oxidation of the cyclooctyl ring to form hydroxylated metabolites .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes to improve yield and purity.

  • Target Identification: Use computational docking to predict protein targets (e.g., PDE4, COX-2).

  • In Vivo Studies: Evaluate bioavailability and efficacy in disease models relevant to dementia or inflammation.

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